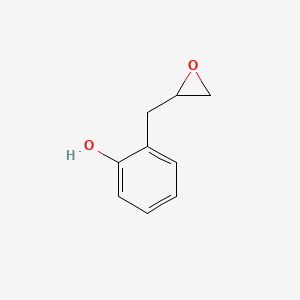

2-(2,3-Epoxypropyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

64276-05-7 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-(oxiran-2-ylmethyl)phenol |

InChI |

InChI=1S/C9H10O2/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8,10H,5-6H2 |

InChI Key |

RUALOJPMDIKFQU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CC2=CC=CC=C2O |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 2,3 Epoxypropyl Phenol

Epoxide Ring-Opening Reactions

The opening of the epoxide ring is a key reaction of 2-(2,3-epoxypropyl)phenol and can proceed through various pathways depending on the reaction conditions and the nature of the attacking species. jsynthchem.com These reactions are generally driven by the relief of ring strain. libretexts.org

Nucleophilic attack on the epoxide ring of this compound is a fundamental process. researchgate.net In base-catalyzed or neutral conditions, the reaction typically follows an SN2 mechanism. libretexts.orglibretexts.org The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orgresearchgate.net This backside attack results in an inversion of the stereochemistry at the site of attack. libretexts.org

Under acidic conditions, the reaction mechanism can exhibit more SN1 character. libretexts.org The epoxide oxygen is first protonated, creating a better leaving group. libretexts.org The nucleophile then attacks the more substituted carbon atom, as it can better stabilize the developing positive charge. libretexts.org

A variety of nucleophiles can participate in the ring-opening of epoxides, including amines, alcohols, thiols, and halides. libretexts.orgbeilstein-journals.org The choice of nucleophile and reaction conditions allows for the synthesis of a diverse range of functionalized products.

A significant reaction pathway for this compound is its intramolecular cyclization to form benzofuran (B130515) derivatives. rsc.orgresearchgate.net Specifically, it can be converted into 2,3-dihydro-2-hydroxymethylbenzofuran. rsc.orgresearchgate.net This reaction is a prime example of neighboring group participation, where the phenolic hydroxyl group acts as an internal nucleophile. rsc.orgresearchgate.net

The reaction proceeds via the formation of the phenolate (B1203915) ion under basic conditions. rsc.orgresearchgate.net The phenolate then attacks the adjacent epoxide ring, leading to the formation of the five-membered benzofuran ring system. rsc.orgresearchgate.net This intramolecular process is often favored over intermolecular reactions, particularly at low concentrations of external nucleophiles. The synthesis of benzofuran and its derivatives is a significant area of research due to their presence in many biologically active natural products and pharmaceuticals. sioc-journal.cnmdpi.comnih.govorganic-chemistry.org

The table below summarizes the conditions and outcomes of intramolecular cyclization.

| Starting Material | Reagents/Conditions | Product | Reference |

| o-Allylphenol | m-Chloroperbenzoic acid | 2,3-Dihydro-2-hydroxymethylbenzofuran (via this compound intermediate) | rsc.orgresearchgate.net |

| This compound | Aqueous solution (pH dependent) | 2,3-Dihydro-2-hydroxymethylbenzofuran | rsc.orgresearchgate.net |

This compound readily reacts with a wide array of external nucleophiles, leading to the formation of diverse products. libretexts.orgbeilstein-journals.org These reactions are fundamental in synthetic organic chemistry for the introduction of various functional groups. jsynthchem.com

Common nucleophiles include:

Amines: Reaction with primary and secondary amines yields amino alcohols, which are valuable building blocks in medicinal chemistry. libretexts.orgresearchgate.net

Alcohols and Phenols: In the presence of an acid or base catalyst, alcohols and phenols can open the epoxide ring to form ether-alcohols. jsynthchem.com

Thiols: Thiols react with the epoxide to produce thioether-alcohols. beilstein-journals.org

Halides: Hydrogen halides can also open the epoxide ring, leading to the formation of halohydrins. libretexts.org

The regioselectivity of these reactions depends on the reaction conditions. In basic or neutral media, the nucleophile attacks the less substituted carbon of the epoxide (SN2-type). libretexts.orgresearchgate.net In acidic media, the attack occurs at the more substituted carbon due to the partial carbocationic character of the transition state (SN1-type). libretexts.org

The table below provides examples of intermolecular reactions.

| Nucleophile | Reaction Conditions | Product Type | Reference |

| Amines | Varies | Amino alcohol | libretexts.orgresearchgate.net |

| Alcohols/Phenols | Acid or Base Catalyst | Ether-alcohol | jsynthchem.com |

| Thiols | Varies | Thioether-alcohol | beilstein-journals.org |

| Hydrogen Halides | Anhydrous | Halohydrin | libretexts.org |

Role of the Phenolic Hydroxyl Group in Reactivity

The phenolic hydroxyl group in this compound is not merely a passive substituent but plays a crucial role in the molecule's reactivity. rsc.orgresearchgate.net It can act as a directing group and a participating nucleophile, significantly influencing the course of reactions involving the epoxide ring. rsc.orgresearchgate.netwikipedia.org

The participation of the neighboring phenolic hydroxyl group is a key feature of the reactivity of this compound. rsc.orgresearchgate.net In the presence of a base, the phenol (B47542) is deprotonated to form a phenolate ion. rsc.orgresearchgate.net This phenolate is a potent internal nucleophile that can attack the adjacent epoxide ring, a process known as anchimeric assistance. wikipedia.orglibretexts.org

This intramolecular attack leads to the formation of a cyclic intermediate, which upon workup yields the cyclized product, 2,3-dihydro-2-hydroxymethylbenzofuran. rsc.orgresearchgate.net The rate of this intramolecular cyclization is significantly faster than the corresponding intermolecular reaction, highlighting the efficiency of neighboring group participation. wikipedia.org This phenomenon is a classic example of how the proximity and orientation of functional groups can dramatically alter reaction pathways and rates. libretexts.org

The acidity of the phenolic hydroxyl group has a direct impact on the kinetics of the reactions of this compound, particularly its intramolecular cyclization. rsc.orgresearchgate.net The rate of this reaction is dependent on the concentration of the phenolate ion, which in turn is governed by the pH of the solution and the pKa of the phenol. rsc.orgresearchgate.net

Studies have shown a sigmoidal relationship between the reaction rate and pH, which is characteristic of a reaction where the reactive species is the conjugate base of a weak acid. rsc.orgresearchgate.net At low pH, the concentration of the phenolate is low, and the reaction is slow. As the pH increases towards and beyond the pKa of the phenol, the concentration of the phenolate increases, leading to a significant acceleration of the reaction rate. rsc.orgresearchgate.net This pH-dependent kinetic profile confirms that the phenolate is the key reactive species in the intramolecular cyclization. rsc.orgresearchgate.net

The table below illustrates the effect of pH on the reaction rate.

| pH | Relative Rate of Cyclization | Key Species | Reference |

| < pKa | Slow | This compound (protonated) | rsc.orgresearchgate.net |

| ≈ pKa | Increasing | Mixture of phenol and phenolate | rsc.orgresearchgate.net |

| > pKa | Fast | 2-(2,3-Epoxypropyl)phenolate | rsc.orgresearchgate.net |

Structure-Reactivity Relationships in this compound Systems

The reactivity of this compound and its analogs is intricately linked to their molecular structure. The presence and nature of substituents on the aromatic ring and the epoxide group can significantly influence the rate and mechanism of its reactions.

The reactivity of the epoxide ring is a key factor in the chemical transformations of this compound. Epoxides are strained three-membered rings that readily react with nucleophiles, leading to ring-opening. nih.gov The rate and regioselectivity of this ring-opening are sensitive to the electronic and steric effects of substituents on the molecule.

The presence of a heteroatom, such as the oxygen in the phenoxy group of this compound, is crucial for the reactivity of the epoxide. acs.org Studies on analogs like phenyl glycidyl (B131873) ether (PGE) have shown that compounds with a heteroatom in the α-position to the epoxide are strong sensitizers, which is consistent with their high reactivity. acs.org The electron-donating nature of the phenoxy group can increase the electron density on the epoxide oxygen, making the ring more susceptible to protonation or coordination with electrophiles, thereby facilitating nucleophilic attack.

Substituents on the phenyl ring can further modulate this reactivity. Electron-donating groups are expected to enhance the nucleophilicity of the phenolate, which can act as an intramolecular nucleophile, as discussed below. Conversely, electron-withdrawing groups would decrease the nucleophilicity of the phenolate but could increase the electrophilicity of the epoxide carbons, potentially favoring attack by external nucleophiles. Theoretical studies on similar phenol-epoxy systems have shown that substituents can manipulate the activation energies of the reactions. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy barriers for key reaction steps. mdpi.com

The reactivity of this compound is also influenced by steric factors. Bulky substituents near the reaction centers can hinder the approach of nucleophiles or catalysts, thereby slowing down the reaction rate.

Kinetic studies provide quantitative insights into the reaction rates and mechanisms of this compound. A notable reaction of this compound is its intramolecular cyclization to form 2,3-dihydro-2-hydroxymethylbenzofuran. rsc.org This conversion has been studied kinetically, revealing a significant dependence on pH. rsc.org

The reaction proceeds via neighboring-group participation of the phenolate ion. rsc.org At low pH, the phenolic hydroxyl group is protonated, and the molecule is relatively stable. As the pH increases, the phenol deprotonates to form the phenolate anion. This phenolate is a potent nucleophile and can attack the adjacent epoxide ring intramolecularly. The rate of this cyclization reaction shows a sigmoidal dependence on pH, which is characteristic of a process where the reactive species is one of the conjugate acid-base forms. rsc.org The rate is directly proportional to the concentration of the o-(2,3-epoxypropyl)phenolate ion. rsc.org

This intramolecular reaction is a prime example of how the structure of this compound dictates its reactivity, with the proximity of the nucleophilic phenolate and the electrophilic epoxide leading to an efficient cyclization.

The kinetics of reactions involving epoxides are also influenced by the presence of catalysts. For instance, the curing of epoxy resins, which often involves reactions of epoxides with phenols or amines, is typically accelerated by catalysts. researchgate.netresearchgate.net While specific kinetic data for catalyzed reactions of pure this compound are not extensively detailed in the provided context, the principles from related systems are applicable. For example, in the curing of epoxy-phenol systems, the reaction rate can be autocatalytic, where the hydroxyl groups formed during the reaction can themselves act as catalysts. researchgate.net

The following table summarizes the key aspects of the reactivity of this compound discussed:

| Factor | Influence on Reactivity | Supporting Evidence |

| Phenolic Hydroxyl Group | Acts as an internal nucleophile (as phenolate) to open the epoxide ring. | The rate of conversion to 2,3-dihydro-2-hydroxymethylbenzofuran is proportional to the phenolate concentration. rsc.org |

| Epoxide Ring Strain | Provides the driving force for ring-opening reactions with nucleophiles. | Epoxides are generally reactive heterocycles due to ring strain. nih.gov |

| Substituents on Phenyl Ring | Electron-donating groups can increase the nucleophilicity of the phenolate; electron-withdrawing groups can increase the electrophilicity of the epoxide. | Theoretical studies show substituents can manipulate reaction activation energies. mdpi.com |

| pH | Controls the concentration of the reactive phenolate species in aqueous solutions. | The rate of intramolecular cyclization exhibits a sigmoidal dependence on pH. rsc.org |

| Catalysts | Can accelerate the rate of epoxide reactions. | Curing reactions of epoxy-phenol systems are often catalyzed. researchgate.netresearchgate.net |

Polymerization and Curing Chemistry of 2 2,3 Epoxypropyl Phenol

Application as a Monomer in Polymer Synthesis

2-(2,3-Epoxypropyl)phenol serves as a valuable monomer in polymer synthesis due to its dual functionality. The epoxide group, a strained three-membered ring, is highly susceptible to ring-opening polymerization. nih.gov This process can proceed through either chain-growth or step-growth mechanisms, depending on the initiators and co-reactants used. nih.govacs.org

In chain-growth polymerization, catalysts can initiate the reaction. Anionic polymerization, often initiated by strong bases like potassium hydroxide (B78521) (KOH) or tertiary amines, involves the formation of an alkoxide that subsequently attacks another epoxy monomer, propagating the chain to form linear polyethers. nih.govnih.gov Cationic polymerization, initiated by Lewis acids such as boron trifluoride (BF3) complexes, proceeds via an active oxonium ion at the end of the growing chain. nih.gov

The compound can also participate in step-growth polymerization. By reacting with various co-monomers, such as polyfunctional amines or acids, it can be incorporated into a wide range of polymer structures, including polyesters and polyethers. wikipedia.org This versatility allows for the synthesis of polymers with tailored properties, leveraging the aromatic core and the reactive functional groups of the monomer.

Curing Reactions of this compound-Based Resins

The curing, or cross-linking, of resins based on this compound transforms the liquid or low-molecular-weight oligomers into a rigid, three-dimensional thermoset network. This transformation is responsible for the material's desirable mechanical, thermal, and chemical resistance properties. wikipedia.org The specific chemistry of these curing reactions is highly dependent on the type of curing agent, or hardener, employed.

Amine-Epoxy Curing Mechanisms

Amines are one of the most widely used classes of curing agents for epoxy resins. core.ac.uk The curing mechanism involves a nucleophilic addition reaction where the nitrogen atom of the amine attacks one of the carbon atoms of the epoxy ring. polymerinnovationblog.com

The reaction typically proceeds in two stages:

A primary amine (R-NH₂), which has two active hydrogens, reacts with an epoxy group. This opens the ring and forms a secondary amine and a secondary hydroxyl group. appliedpoleramic.com

The newly formed secondary amine, which has one remaining active hydrogen, can then react with a second epoxy group. This reaction results in the formation of a tertiary amine and another hydroxyl group. appliedpoleramic.com

Because most amine curing agents have more than one primary amine group per molecule, and each primary amine can react with two epoxy groups, a complex, cross-linked network is formed. appliedpoleramic.com This process converts the individual resin molecules into a single, infusible, and insoluble macromolecule. hanepoxy.net The hydroxyl groups generated during the curing reaction can also influence the final properties of the polymer, contributing to adhesion and potentially participating in secondary reactions at high temperatures. appliedpoleramic.com

Influence of Curing Agents on Polymer Network Formation

The choice of curing agent is critical as it profoundly influences the structure of the resulting polymer network and, consequently, the final properties of the thermoset. nih.govmdpi.com Amine curing agents are broadly categorized based on their chemical structure, with each class imparting different characteristics to the cured resin.

Different types of amine hardeners and their general effects are summarized below:

| Curing Agent Type | Structure | Cure Speed at Room Temp. | Viscosity | Flexibility | Heat/Chemical Resistance |

| Aliphatic Amines | Linear or branched chains | Fast | Low | High | Moderate |

| Cycloaliphatic Amines | Contains a saturated ring | Moderate | Moderate | Moderate | Good |

| Aromatic Amines | Contains a benzene (B151609) ring | Slow (often requires heat) | High (often solid) | Low (rigid) | Excellent |

This table presents generalized characteristics. Actual properties can vary based on the specific molecule and formulation.

Aliphatic amines react quickly at ambient temperatures, making them suitable for applications where rapid curing is needed. nih.gov Aromatic amines, being less reactive, typically require elevated temperatures to cure but yield networks with superior thermal stability and chemical resistance due to the rigidity of the aromatic rings incorporated into the structure. appliedpoleramic.com Cycloaliphatic amines offer a balance of properties between the aliphatic and aromatic types. appliedpoleramic.com By selecting or blending different curing agents, formulators can precisely tailor the performance of the final material. polymerinnovationblog.com

Catalysis in Epoxy-Phenol Curing Processes

The curing of this compound can also be achieved through the reaction between its epoxy group and its phenolic hydroxyl group (or the hydroxyl groups of other phenolic compounds). This epoxy-phenol reaction typically requires elevated temperatures (130–180 °C) and the presence of a catalyst to proceed at a practical rate. wikipedia.org

The reaction results in the formation of stable ether linkages, contributing to high chemical and thermal resistance in the cured polymer. wikipedia.org Various catalysts can be used to accelerate this process:

Lewis Bases: Tertiary amines and imidazoles are common catalysts. They function by activating the epoxy ring or the hydroxyl group, facilitating the nucleophilic attack. wikipedia.org

Phosphonium Salts: Compounds like tetraphenylphosphonium (B101447) salts (e.g., tetraphenylphosphonium-tetraphenylborate) have been shown to be effective accelerators. mdpi.com Theoretical studies suggest these catalysts work by generating a highly reactive phenoxide ion that initiates the epoxy ring-opening. mdpi.com

Metal Catalysts: Certain metal chelates and salts can also catalyze the reaction, though their selection must be carefully managed to avoid compromising the chemical resistance of the final product. paint.org

Catalysis is essential for controlling the cure rate and ensuring the complete reaction of the functional groups, which is critical for developing the optimal network structure and final material properties. usq.edu.au

Development of Advanced Polymer Architectures

The unique molecular structure of this compound allows for its use in creating sophisticated polymer architectures with enhanced performance characteristics.

Incorporation of this compound into Thermoset Resins

This compound can be incorporated into other thermoset systems, such as standard epoxy or phenolic resins, to modify and improve their properties. When added to a formulation with common epoxy resins like bisphenol A diglycidyl ether (DGEBA), it can act as a reactive diluent to reduce viscosity or as a co-monomer to alter network density and introduce additional hydroxyl groups.

Its phenolic nature makes it particularly suitable for integration into phenolic resins, such as novolacs and resoles. nasa.govplenco.com

In Novolac Systems: Novolacs are thermoplastic phenolic resins that require a cross-linking agent, typically hexamethylenetetramine, to cure. google.com this compound can be blended with novolacs, and its epoxy group can react with the phenolic hydroxyls of the novolac at elevated temperatures, creating a cross-linked network with improved toughness and flexibility compared to traditional phenolic thermosets. usq.edu.au

In Resol Systems: Resoles are phenolic resins synthesized with an excess of formaldehyde (B43269) and can self-cure with heat. plenco.com The incorporation of this compound can introduce flexible ether linkages into the rigid resol network, modifying its mechanical properties.

By acting as a bridge between epoxy and phenolic resin chemistries, this monomer enables the development of hybrid thermosets that combine the thermal stability and chemical resistance of phenolics with the adhesion and mechanical performance of epoxies. orientjchem.org

Formation of Cross-Linked Polymer Networks

Unlike traditional epoxy resin systems that require a separate hardener, this compound can undergo homopolymerization to form a rigid, cross-linked network. This is possible because the molecule possesses both the epoxide ring and the active hydrogen of the phenolic group, which can initiate ring-opening. This type of monomer can be considered a latent AB₂ monomer, where the epoxy group is 'A' and the phenolic hydroxyl acts as the 'B' functionality, leading to the formation of highly branched or hyperbranched structures. nih.govpcz.pl

The self-polymerization process can be initiated thermally or by using a catalyst, such as a Lewis base. The curing mechanism involves several key reactions:

Initiation: The polymerization can be initiated by the phenolic hydroxyl group of one monomer attacking the epoxy ring of another. This reaction is often facilitated by a catalyst, which increases the nucleophilicity of the phenoxide.

Propagation: The initial ring-opening reaction generates a secondary hydroxyl group. This newly formed aliphatic hydroxyl group, along with the original phenolic hydroxyl groups, can then react with other epoxy rings, propagating the polymerization and building the polymer backbone.

Cross-linking: As the reaction proceeds, the multifunctional nature of the growing polymer chains leads to the formation of a three-dimensional, cross-linked thermoset network.

A structurally similar biobased monomer, 2-methoxy-4-(2-oxiranylmethyl)phenol (epoxidized eugenol (B1671780) or EE), has been studied extensively, providing insight into the homopolymerization behavior of such phenolic epoxy compounds. Studies show that the polymerization of EE, initiated by Lewis bases like 1-methylimidazole (B24206) (1-MI) or 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (K54), requires temperatures around 80°C to proceed at a practical rate. elsevierpure.comresearchgate.net The presence of the phenolic OH group is reported to facilitate the reaction. researchgate.net The final properties of the resulting thermoset, such as the glass transition temperature (T₉), are influenced by the type and concentration of the initiator.

The table below summarizes the thermal properties of homopolymers formed from epoxidized eugenol (EE), a compound structurally related to this compound, highlighting the impact of different initiators on the final glass transition temperature.

| Initiator | Initiator Loading (mol%) | Glass Transition Temperature (T₉) (°C) | Reference |

|---|---|---|---|

| 1-Methylimidazole (1-MI) | 5 | ~60 | elsevierpure.comresearchgate.net |

| 2,4,6-tris(dimethylaminomethyl)phenol (K54) | 5 | ~64 | elsevierpure.comresearchgate.net |

| 2,4,6-tris(dimethylaminomethyl)phenol (K54) | 10 | 79 | elsevierpure.comresearchgate.net |

Data derived from studies on the structurally similar compound 2-methoxy-4-(2-oxiranylmethyl)phenol (epoxidized eugenol). elsevierpure.comresearchgate.net

This capacity for self-polymerization makes this compound a candidate for creating single-component thermosetting systems that are stable at room temperature but cure upon heating. researchgate.net

Co-polymerization Strategies Involving this compound

Beyond its ability to self-polymerize, this compound is a valuable co-monomer for creating advanced epoxy systems. Its incorporation into formulations with conventional epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA), can significantly alter the curing behavior and final properties of the material.

When used as a co-monomer, this compound can serve multiple roles:

Reactive Diluent: Due to its relatively low molecular weight, it can reduce the viscosity of high-viscosity epoxy resins like DGEBA, improving processability. researchgate.net

Property Modifier: It can enhance the cross-link density and modify the thermal and mechanical properties of the final cured polymer.

Research on the co-polymerization of epoxidized eugenol (EE) with DGEBA demonstrates these effects clearly. The polymerization of blends of EE and DGEBA at 80°C was found to be faster than the curing of either monomer by itself. elsevierpure.com The glass transition temperature (T₉) of the resulting copolymers is highly dependent on the monomer ratio and the type of initiator used.

For instance, when cured with the accelerator K54, the T₉ of EE/DGEBA copolymers remained consistently high (94–96°C) across various monomer ratios. elsevierpure.comresearchgate.net In contrast, when using 1-methylimidazole (1-MI) as an initiator, the T₉ of the copolymers was more sensitive to the composition, with higher DGEBA content leading to a higher T₉. A thermoset made from a blend of 1 part EE and 2 parts DGEBA initiated with 1-MI achieved a T₉ of 134°C. elsevierpure.comresearchgate.net

The following interactive table presents data on the glass transition temperatures of copolymers of DGEBA and epoxidized eugenol (EE), illustrating how monomer composition affects the final thermal properties.

| Monomer Blend (EE:DGEBA Ratio) | Initiator | Glass Transition Temperature (T₉) (°C) | Reference |

|---|---|---|---|

| 1:0 (EE Homopolymer) | 1-MI (5 mol%) | ~60 | elsevierpure.comresearchgate.net |

| 2:1 | 1-MI (5 mol%) | 109 | elsevierpure.comresearchgate.net |

| 1:1 | 1-MI (5 mol%) | 122 | elsevierpure.comresearchgate.net |

| 1:2 | 1-MI (5 mol%) | 134 | elsevierpure.comresearchgate.net |

| 0:1 (DGEBA Homopolymer) | 1-MI (5 mol%) | 155 | elsevierpure.comresearchgate.net |

| 1:1 | K54 (5 mol%) | 95 | elsevierpure.comresearchgate.net |

| 1:2 | K54 (5 mol%) | 94 | elsevierpure.comresearchgate.net |

Data derived from studies on the co-polymerization of DGEBA with the structurally similar compound 2-methoxy-4-(2-oxiranylmethyl)phenol (epoxidized eugenol). elsevierpure.comresearchgate.net

These co-polymerization strategies allow for the tailoring of epoxy thermosets with a wide range of properties, leveraging the unique bifunctional nature of this compound to achieve desired performance characteristics.

Advanced Materials Applications Derived from 2 2,3 Epoxypropyl Phenol

Epoxy Resin Systems and Composites

In the realm of epoxy resins, 2-(2,3-Epoxypropyl)phenol and similar phenolic functional compounds are utilized to tailor the characteristics of the final thermoset materials. These modifications can range from improving the processability of the uncured resin to enhancing the performance of the cured composite.

High-viscosity epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA), often present processing challenges, particularly in applications like liquid composite molding (LCM) where good flow and fiber impregnation are critical. nih.gov this compound can function as a reactive diluent, a substance that lowers the viscosity of the resin system to improve its handling and processing characteristics. jhd-material.com Unlike non-reactive diluents, which can evaporate during curing and compromise the final material's integrity, reactive diluents become chemically incorporated into the polymer network. jhd-material.com

The addition of such modifiers can significantly decrease the prepolymer viscosity. For instance, research on similar low-viscosity modifiers has shown that adding 20 wt% of a modifier can decrease the viscosity of an epoxy prepolymer by as much as 97% at room temperature. nih.gov This reduction in viscosity facilitates easier resin flow and better impregnation of reinforcing fibers. nih.gov However, the inclusion of these modifiers also influences the curing kinetics. The addition of a diluent can prolong the time required to reach the peak exothermic temperature during curing and may lower the peak temperature itself, an effect that must be accounted for in manufacturing processes. nih.govmdpi.com

Table 1: Illustrative data on the effects of a low-viscosity glycidyl (B131873) ether modifier on the processing characteristics of an epoxy resin system. Data compiled from findings reported in studies on viscosity modifiers. nih.gov

The incorporation of this compound into an epoxy network can lead to significant enhancements in the performance of the final cured thermoset. The phenolic group can react with epoxy groups, increasing the cross-linking density of the polymer network. mdpi.com This increased intermolecular cross-linking can improve the mechanical properties of the material at room temperature. mdpi.com

Studies have shown that the addition of modifiers can lead to a modest increase in both the elastic modulus and tensile strength of the cured epoxy. mdpi.com For example, the addition of a modifier at its highest loading has been observed to increase the elastic modulus by an average of 8.5% and the strength by about 18%. mdpi.com However, the effect on thermal properties can be a trade-off. The same modifications may cause a moderate reduction in the glass transition temperature (Tg), which is a critical parameter for high-temperature applications. nih.gov The final properties are highly dependent on the chemical structure of the modifier and the curing conditions. gantrade.com Epoxy phenol (B47542) novolac (EPN) resins, which have a higher density of phenolic and epoxy groups, generally exhibit higher thermal degradation temperatures and higher glass transition temperatures compared to standard bisphenol-A based epoxies. researchgate.netresearchgate.net

Table 2: A summary of performance enhancements in thermoset materials, comparing standard Bisphenol-A type epoxy with higher-functionality Novolac type epoxy resins. mdpi.comresearchgate.net

Epoxy-phenolic systems are highly valued in the formulation of high-performance coatings, adhesives, and sealants due to their exceptional adhesion, chemical resistance, and durability. chempoint.comunivarsolutions.com The combination of a phenolic resin component with an epoxy backbone results in a cross-linked film that is more flexible than pure phenolic resins and exhibits superior adhesion. deltacoatingsandliningsbr.com

These systems are frequently used for industrial and protective coatings where robust performance is required. doxuchem.com Applications include the interior lining of storage tanks, pipelines for crude oil and brine, and protective coatings for machinery and marine structures. kowachemical.com The phenolic component contributes significantly to the coating's hardness, corrosion resistance, and thermal stability. yqxpolymer.combohrium.com In adhesive formulations, the inherent adhesive properties of epoxy resins are enhanced by the phenolic modifier, leading to strong bonds on a variety of substrates, including metals and ceramics. sigmaaldrich.com The versatility of these systems allows them to be formulated for different curing temperatures and to achieve properties ranging from rigid to flexible. chempoint.com

Functional Materials Development

Beyond its role as a modifier, this compound serves as a versatile precursor for the synthesis of more complex molecules and as a foundational component for engineering materials with highly specific performance attributes.

The dual reactivity of this compound makes it a valuable intermediate in organic synthesis. The epoxide ring is susceptible to ring-opening reactions, which can be catalyzed by acids or bases, allowing for the introduction of a wide array of functional groups. chemistryviews.org This reactivity is exploited in the synthesis of complex chemical structures.

For example, 2,3-Epoxypropyl phenyl ether, a closely related compound, is used in the synthesis of chiral cyclic carbonates through processes involving the kinetic resolution of racemic epoxides. libretexts.orgorganic-chemistry.org Furthermore, thermal reactions of N-(2,3-epoxypropyl)diphenylamine, an analogue, show that the oxirane ring can be opened and the molecule can undergo cyclization to form complex heterocyclic structures like 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline. chemistryviews.org This demonstrates the potential of the epoxypropyl-phenol scaffold to serve as a starting point for building diverse and intricate molecular architectures. The field of organic synthesis leverages such versatile precursors to construct novel compounds for various applications, including pharmaceuticals and fine chemicals.

The ability to engineer materials with tailored properties is rooted in the chemical structure of the constituent monomers. The bifunctional nature of this compound provides a powerful tool for materials engineers. The rigid aromatic phenol ring contributes to the thermal stability and mechanical strength of the resulting polymer, while the flexible epoxypropyl chain can enhance toughness and impact resistance. mdpi.comgantrade.com

By controlling the ratio of phenolic epoxy monomers to other epoxy resins (like DGEBA or Bisphenol F resins) and selecting specific curing agents, formulators can precisely control the cross-link density and molecular architecture of the final thermoset. univarsolutions.com A higher concentration of phenolic structures generally leads to a more tightly cross-linked network, resulting in materials with a higher glass transition temperature (Tg), improved chemical resistance, and greater hardness. mdpi.comresearchgate.net This approach allows for the design of materials optimized for specific, demanding environments, such as those requiring high thermal stability or resistance to harsh chemicals. nih.govgantrade.com For example, epoxy novolac resins, which possess multiple epoxy groups and a high density of phenolic rings, are specifically chosen for applications demanding superior performance at elevated temperatures. researchgate.net

Integration into Novel Polymer Systems

The integration of this compound into novel polymer systems leverages the dual reactivity of its phenolic hydroxyl and epoxy groups. This bifunctionality allows it to act as a versatile monomer or crosslinking agent in the synthesis of advanced polymers with tailored properties. The primary mechanisms for its incorporation into polymer matrices are through ring-opening polymerization of the epoxy group and condensation reactions involving the phenolic hydroxyl group. These processes can lead to the formation of linear polyethers or crosslinked thermosetting networks.

The polymerization of this compound can be initiated by various catalysts and co-monomers, leading to polymers with distinct characteristics. For instance, anionic ring-opening polymerization, often initiated by a base such as potassium hydroxide (B78521), can produce linear polyethers. nih.gov In this process, the initiator attacks the epoxy ring, leading to its opening and the formation of a reactive alkoxide that can then react with subsequent epoxy groups, propagating the polymer chain. The resulting polyethers are often soluble in various organic solvents like ethanol, chloroform, and dimethylformamide (DMF). nih.gov

Furthermore, this compound can be integrated into thermosetting polymer networks. wikipedia.org Thermosets are formed through a curing process where prepolymers or resins undergo irreversible chemical reactions to form a rigid, three-dimensional network. wikipedia.org The epoxy group of this compound can react with a wide range of curing agents, also known as hardeners, including polyfunctional amines, acids, and anhydrides. wikipedia.org The phenolic hydroxyl group can also participate in the curing reaction, particularly at elevated temperatures, reacting with other epoxy groups to form ether linkages. wikipedia.org This dual participation in the crosslinking process can lead to polymers with high crosslink density, resulting in enhanced thermal and chemical resistance. wikipedia.org

Research into analogous bio-inspired epoxy resins has provided insights into the performance of thermosets derived from phenolic epoxy compounds. For example, a thermoset created from an epoxidized oligomeric coproduct of bisguaiacol, which shares structural similarities with polymers of this compound, demonstrated significant mechanical and thermal properties when cured with an amine agent. nih.gov This highlights the potential for developing high-performance materials from such phenolic epoxy systems.

Table 1: Research Findings on a Bio-Inspired Novolac Epoxy Thermoset

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | > 100 °C |

| Glassy Storage Modulus (at 25 °C) | ~3 GPa |

| Mode I Fracture Toughness (KIC) | 1.34 J m1/2 |

Data sourced from a study on a thermoset derived from an epoxidized oligomeric coproduct of bisguaiacol cured with an amine agent. nih.gov

The integration of this compound into novel polymer systems offers a pathway to advanced materials with a unique combination of properties. The ability to form both linear and crosslinked structures, coupled with the inherent characteristics of the phenolic moiety, makes it a valuable component in the design of functional polymers for a range of applications.

Analytical and Spectroscopic Characterization in Research on 2 2,3 Epoxypropyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of 2-(2,3-Epoxypropyl)phenol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity of the epoxypropyl group to the phenol (B47542) ring.

In ¹H NMR spectroscopy, the protons of the epoxypropyl group exhibit characteristic signals. researchgate.net The protons on the aromatic ring of the phenol moiety typically appear in the chemical shift range of 6.0-9.5 ppm. pdx.edu The phenolic hydroxyl (-OH) proton signal is variable, often appearing as a broad singlet between 3 and 8 ppm, and its exact position can be confirmed by a "D₂O shake," where the proton is exchanged for deuterium, causing the peak to disappear from the spectrum. libretexts.org Protons of the methylene (B1212753) group attached to the aromatic ring and adjacent to the epoxide ring are deshielded and appear in a distinct region.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbon atoms of the benzene (B151609) ring typically resonate between 110 and 160 ppm. docbrown.info The presence of the hydroxyl group and the epoxypropyl substituent leads to distinct chemical shifts for each carbon in the aromatic ring due to symmetry breaking. docbrown.info The carbon atoms of the epoxy ring and the adjacent methylene group have characteristic shifts in the aliphatic region of the spectrum.

NMR is also invaluable for monitoring reactions. For instance, during polymerization, the opening of the epoxy ring leads to the disappearance of its characteristic NMR signals and the appearance of new signals corresponding to the resulting polymer backbone, allowing for real-time tracking of the reaction progress.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for phenolic and epoxy-containing compounds. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Group | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Aromatic | Ar-H | 6.7 - 7.3 | 115 - 130 |

| Phenolic | Ar-C-O | - | 150 - 158 |

| Phenolic | Ar-OH | 4.0 - 8.0 (broad singlet) | - |

| Methylene | Ar-CH₂ | ~3.9 | ~45 |

| Epoxide | CH (on ring) | ~3.3 | ~51 |

| Epoxide | CH₂ (on ring) | ~2.7 and ~2.9 | ~46 |

Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Chemical Transformations

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and accessible technique for identifying functional groups and monitoring the chemical changes of this compound during reactions. The polarity of the oxirane ring makes it detectable by IR spectroscopy. researchgate.net

The FTIR spectrum of the monomer shows several characteristic absorption bands. A broad band in the region of 3200–3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net Aromatic C=C stretching vibrations are observed in the 1500–1610 cm⁻¹ range. researchgate.net The presence of the crucial epoxy group is confirmed by a characteristic peak at approximately 915 cm⁻¹, which is assigned to the C-O-C asymmetric stretching of the oxirane ring. researchgate.netnih.gov An additional, weaker band related to the epoxy C-H stretch can sometimes be observed around 3056 cm⁻¹. nih.gov

FTIR is particularly useful for monitoring the curing process. As the polymerization reaction proceeds, the epoxy ring opens. This transformation is directly observed in the FTIR spectrum by the decrease in intensity, and eventual disappearance, of the characteristic epoxy band at ~915 cm⁻¹. researchgate.netnih.gov Concurrently, the formation of new hydroxyl groups from the ring-opening reaction can lead to changes in the broad O-H stretching band. nih.gov By tracking the intensity of the epoxy peak relative to an internal standard peak that does not change during the reaction (such as an aromatic C=C peak at ~1510 cm⁻¹), the degree of cure can be quantitatively determined. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600 - 3200 | O-H stretch (broad) | Phenolic -OH |

| ~3056 | C-H stretch | Epoxy Ring |

| 1610 - 1500 | C=C stretch | Aromatic Ring |

| ~1240 | C-O stretch | Aryl Ether / Phenol |

| ~915 | Asymmetric ring stretch | Epoxy Ring (Oxirane) |

| ~830 | C-H out-of-plane bend | Aromatic Ring |

Differential Scanning Calorimetry (DSC) in Polymerization and Curing Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the polymerization and curing of thermosetting materials like this compound. cnrs.fr The fundamental premise is that the heat flow measured by the DSC is proportional to the rate of the curing reaction. kpi.ua

When a sample of this compound, mixed with a curing agent or initiator, is heated in a DSC instrument, the curing reaction releases heat, which is detected as an exothermic peak. revistapolimeros.org.br The analysis of this peak provides critical information about the curing process. cnrs.fr The total area under the exothermic curve corresponds to the total heat of polymerization (ΔH), which is related to the extent of the reaction.

Dynamic DSC runs, where the sample is heated at a constant rate, can determine key parameters such as the onset temperature of curing, the peak exothermic temperature (which indicates the maximum reaction rate), and the completion temperature. cnrs.fr By performing experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the reaction order can be calculated using models like the Kissinger or Ozawa-Flynn-Wall methods. cnrs.fr Isothermal DSC analysis, where the sample is held at a constant temperature, can also be used to study the reaction kinetics and determine the time to achieve a certain degree of cure. kpi.ua This information is vital for optimizing industrial processing conditions.

Table 3: Parameters Obtained from DSC Analysis of Epoxy Curing

| Parameter | Description | Significance |

| Onset Temperature (T_onset) | Temperature at which the curing reaction begins. | Defines the start of the processing window. |

| Peak Temperature (T_peak) | Temperature at which the curing reaction rate is maximum. | Indicates the point of highest reactivity. |

| Total Heat of Reaction (ΔH_total) | Total energy released during the curing process. | Proportional to the total number of bonds formed; used to calculate the degree of cure. |

| Glass Transition Temp. (T_g) | Temperature at which the cured polymer transitions from a glassy to a rubbery state. | A key indicator of the final properties and degree of crosslinking of the material. |

| Activation Energy (Ea) | The minimum energy required to initiate the curing reaction. | A fundamental kinetic parameter used to predict reaction rates at different temperatures. |

Chromatographic Techniques for Purity and Reaction Analysis

Chromatographic methods are essential for separating complex mixtures and are widely used to assess the purity of the this compound monomer and to analyze the products of its reactions.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the this compound monomer. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. epa.gov

For the analysis of phenolic compounds, reverse-phase HPLC is typically employed. epa.gov A nonpolar stationary phase, such as a C8 or C18 silica-based column, is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. internationaloliveoil.orgnih.gov Detection is often performed using an ultraviolet (UV) detector, as the phenol ring in the molecule absorbs UV light strongly, typically around 274-280 nm. epa.govinternationaloliveoil.org

In a purity analysis, a solution of the monomer is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks corresponding to impurities (e.g., starting materials, side-products). The purity of the monomer is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. The method's linearity, accuracy, and precision are established through validation using certified reference standards. nih.gov

Table 4: Typical HPLC Parameters for Analysis of Phenolic Compounds

| Parameter | Typical Condition |

| Column | Reverse-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and Water |

| Detector | UV-Vis Detector |

| Detection Wavelength | ~274 - 280 nm |

| Flow Rate | 0.3 - 1.0 mL/min |

| Injection Volume | 20 - 100 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the identification and quantification of volatile and semi-volatile compounds. It is highly effective for identifying this compound and related substances, such as impurities or reaction byproducts. arxiv.org

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column (e.g., a low-polarity silica (B1680970) column). arxiv.org As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). mdpi.com The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

The identity of this compound can be confirmed by comparing its retention time and mass spectrum to that of a known standard or by matching the spectrum against a reference library like the NIST database. arxiv.org GC-MS is also used to analyze the complex mixture of compounds that can be formed during the synthesis or thermal decomposition of polymers derived from this compound. arxiv.org For less volatile phenolic compounds, derivatization techniques, such as silylation, may be employed to increase their volatility for GC analysis. mdpi.com

Table 5: Typical GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature ramp (e.g., 50°C to 300°C) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Detection Mode | Full Scan (e.g., m/z 29-600) |

Theoretical and Computational Investigations of 2 2,3 Epoxypropyl Phenol Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a important method for studying the mechanisms of reactions involving phenols and epoxides. nih.govmdpi.com DFT calculations allow for a detailed examination of potential reaction pathways, transition states, and the influence of catalysts.

Studies on the general epoxy-phenol curing reaction have used DFT at the B3LYP/6-31G(d,p) level to map out a comprehensive picture of the mechanism. nih.gov These investigations reveal that in an uncatalyzed reaction, the opening of an epoxy ring by a phenol (B47542) has a significant apparent activation barrier of about 129.6 kJ/mol. nih.gov However, the reaction can be self-promoted by an additional phenol molecule, which helps to stabilize the transition states and can lower the rate-limiting barriers by 27.0–48.9 kJ/mol. nih.gov

The role of catalysts is a key area explored by DFT. Catalysts can facilitate the epoxy ring opening, which significantly lowers the apparent activation barriers by 48.9-50.6 kJ/mol. nih.gov For instance, in reactions catalyzed by phosphines, the predicted activation energy is in the range of 79.0–80.7 kJ/mol, which aligns well with experimental data. nih.gov Other studies have investigated latent hardening accelerators like tetraphenylphosphonium-tetraphenylborate (TPP-K). mdpi.comnih.govresearchgate.net DFT calculations demonstrated that the reaction is initiated by the breaking of the P-B bond in TPP-K. mdpi.comnih.govnih.gov The generated phenoxide ion, stabilized by the tetraphenylphosphonium (B101447) (TPP+) cation, then acts as the active species, nucleophilically attacking the epoxide. mdpi.comnih.govresearchgate.net The rate-determining steps in this catalyzed system were identified as the cleavage of the P-B bond and a subsequent triphenylborane-forming reaction, with calculated free energies of activation of 36.3 and 36.1 kcal/mol, respectively. nih.govresearchgate.netnih.gov

These theoretical studies provide fundamental insights that are crucial for optimizing reaction conditions and designing more efficient catalysts for epoxy-phenol systems. nih.govustc.edu.cn

Table 1: Calculated Activation Barriers for Epoxy-Phenol Reactions

| Reaction Condition | Calculated Activation Barrier (kJ/mol) | Computational Method | Reference |

|---|---|---|---|

| Uncatalyzed | 129.6 | B3LYP/6-31G(d,p) | nih.gov |

| Phosphine-Catalyzed | 79.0 - 80.7 | B3LYP/6-31G(d,p) | nih.gov |

| TPP-K Catalyzed (P-B bond cleavage) | ~151.9 (36.3 kcal/mol) | DFT | nih.gov |

| TPP-K Catalyzed (Epoxide opening) | ~80.8 (19.3 kcal/mol) | DFT | nih.gov |

Molecular Modeling and Simulation of Polymer Systems

Molecular modeling and simulation are indispensable for understanding the structure-property relationships of polymer systems derived from monomers like 2-(2,3-epoxypropyl)phenol. mtu.edu These computational techniques can predict the thermomechanical properties of the resulting crosslinked epoxy polymers. mtu.edu

Using molecular dynamics (MD) and molecular mechanics simulations, researchers can construct and validate detailed molecular models of epoxy systems. mtu.edu These models allow for the investigation of properties such as the glass transition temperature (Tg), coefficients of thermal expansion, and elastic properties. mtu.edu Simulations have consistently shown that for crosslinked epoxy polymers, the glass transition temperature and elastic properties increase as the crosslink density increases. mtu.edu Conversely, the thermal expansion coefficient tends to decrease with a higher crosslink density. mtu.edu

These simulations provide a molecular-level understanding of how the network structure, governed by the chemistry of monomers like this compound and the curing process, dictates the macroscopic properties of the final material. researchgate.net This predictive capability is crucial for designing polymers with specific, tailored performance characteristics for applications in electronics, coatings, and composites. mdpi.com

Prediction of Reactivity and Thermodynamic Parameters

Computational chemistry offers robust methods for predicting the reactivity and thermodynamic parameters of molecules like this compound. DFT calculations are frequently used to determine key descriptors of chemical reactivity. rjpn.orgnih.gov

Furthermore, DFT is used to calculate thermodynamic parameters such as reaction enthalpies and free energies of activation (ΔG‡). nih.govnih.gov For the TPP-K catalyzed phenol-epoxide reaction, the stabilization energy from the formation of the tetraphenylphosphonium phenolate (B1203915) (TPP-OPh) active species was calculated to be 15.6 kcal/mol. nih.gov The subsequent epoxide ring-opening step was found to have a ΔG‡ of 19.3 kcal/mol. nih.gov These calculations are vital for understanding reaction feasibility and kinetics, providing a quantitative basis for comparing different reaction pathways. researchgate.net

Table 2: Calculated Thermodynamic Parameters for a Catalyzed Phenol-Epoxide Reaction System

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|

| P-B Bond Cleavage in TPP-K | ΔG‡ | 36.3 | nih.gov |

| Triphenylborane Formation | ΔG‡ | 36.1 | nih.gov |

| TPP-OPh Active Species Formation | Stabilization Energy | -15.6 | nih.gov |

| Epoxide Ring Opening by TPP-OPh | ΔG‡ | 19.3 | nih.gov |

Computational Analysis of Epoxide Ring Strain and Opening

The three-membered ring of the epoxide group in this compound is characterized by significant ring strain, which is a primary driver of its reactivity. nih.govjsynthchem.com Computational methods, particularly the activation strain model combined with DFT, have been used to analyze the physical factors that control the ring-opening reactions. researchgate.netresearchgate.net

The mechanism of epoxide ring-opening is highly dependent on the pH of the environment. jsynthchem.comresearchgate.net

Under basic or neutral conditions , the reaction proceeds via an SN2 mechanism. The nucleophile (e.g., a phenoxide ion) attacks the less sterically hindered carbon atom of the epoxide ring. jsynthchem.comresearchgate.net Activation strain analyses confirm that this pathway has the lowest reaction barrier. researchgate.net

Under acidic conditions , the oxygen atom of the epoxide is first protonated, making it a better leaving group. jsynthchem.comresearchgate.net The reaction then proceeds via a more SN1-like mechanism, where the nucleophilic attack preferentially occurs at the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. researchgate.net Computational studies have shown that in acidic conditions, the regioselectivity is controlled primarily by the strain energy, with the attack favoring the pathway that involves less destabilizing strain. researchgate.net

The high stability of the radicals formed and the inherent ring strain of the epoxide are key driving forces for the reaction energetics and kinetics. nih.gov Understanding these factors through computational analysis is essential for controlling the outcome of synthesis reactions involving this compound, particularly in the creation of polymers where the regiospecificity of the ring-opening affects the final network structure.

Q & A

Basic: What are the standard synthetic protocols for 2-(2,3-epoxypropyl)phenol, and how can reaction conditions be optimized to minimize byproducts?

Answer:

The synthesis of this compound typically involves the reaction of phenol derivatives with 2,3-epoxypropyl chloride under alkaline conditions. However, aqueous sodium hydroxide catalysis often yields incomplete reactions and byproducts like 3-aryloxy-2-hydroxypropyl chloride (III) alongside the desired epoxide (I) . Optimization strategies include:

- Solvent selection : Using aprotic solvents (e.g., THF) to reduce hydrolysis.

- Temperature control : Maintaining low temperatures (0–5°C) to suppress side reactions.

- Catalyst tuning : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

Characterization via HPLC or GC-MS is critical for quantifying byproduct ratios .

Basic: How can researchers reliably characterize the physicochemical properties of this compound when literature data is scarce?

Answer:

Key properties (e.g., melting point, solubility, stability) are often inferred from structurally analogous compounds like phenyl glycidyl ether (synonym: 2,3-epoxypropyl phenyl ether) . Methodologies include:

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles.

- Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions.

- LogP calculations : Use computational tools (e.g., ChemAxon) to estimate hydrophobicity.

For spectral data, FT-IR and NMR (¹H/¹³C) are essential for confirming the epoxy and phenolic moieties .

Advanced: How do reaction mechanisms explain the variability in product distribution during this compound synthesis?

Answer:

The nucleophilic attack of phenol on 2,3-epoxypropyl chloride proceeds via two pathways:

Epoxide formation : Direct ring-opening of the epoxide group under basic conditions.

Hydroxypropyl chloride byproduct : Competing hydrolysis in aqueous media, leading to intermediate III .

Advanced mechanistic studies require:

- Kinetic isotope effects (KIE) : To probe rate-determining steps.

- DFT calculations : Model transition states and energy barriers.

- In situ NMR : Monitor real-time reaction progress .

Advanced: What methodologies are recommended for assessing the allergenic potential of this compound in biomedical applications?

Answer:

The compound’s allergenic properties (e.g., skin sensitization) are linked to its electrophilic epoxy group. Key assessment tools include:

- In vitro assays : KeratinoSens™ or h-CLAT to predict skin sensitization.

- Murine Local Lymph Node Assay (LLNA) : Quantify immune response thresholds.

- Patch testing : Human subjects exposed to 0.1–1% solutions to identify hypersensitivity .

Safety protocols must align with OSHA and NIOSH guidelines, emphasizing PPE (e.g., nitrile gloves, respirators) to prevent occupational exposure .

Advanced: How can computational modeling predict the reactivity of this compound in polymer crosslinking applications?

Answer:

The compound’s epoxy ring reacts with nucleophiles (e.g., amines, thiols) in crosslinking reactions. Computational approaches include:

- Molecular Dynamics (MD) : Simulate polymer-epoxy interactions at varying temperatures.

- Reactivity indices : Calculate Fukui indices to identify electrophilic sites.

- QSPR models : Relate molecular descriptors (e.g., HOMO-LUMO gaps) to curing kinetics.

Experimental validation via rheometry or DSC monitors crosslinking efficiency .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : Inert atmosphere (argon) at –20°C to prevent epoxy ring hydrolysis.

- Containers : Amber glass vials to avoid UV-induced degradation.

- Stability testing : Periodic HPLC analysis to detect degradation products (e.g., diols) .

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

Answer:

Discrepancies arise from variations in catalysts, solvents, or purification methods. Systematic approaches include:

- Design of Experiments (DoE) : Multi-factorial analysis to identify critical parameters.

- Meta-analysis : Compare literature data using standardized metrics (e.g., turnover frequency).

- Reproducibility checks : Independent validation under controlled conditions .

Advanced: What analytical techniques are optimal for detecting trace impurities in this compound batches?

Answer:

- LC-MS/MS : Quantify sub-ppm levels of hydrolyzed byproducts.

- Headspace GC : Detect volatile impurities (e.g., residual epichlorohydrin).

- ICP-OES : Screen for heavy metal catalysts (e.g., Fe, Cu) .

Basic: What regulatory guidelines govern the use of this compound in laboratory settings?

Answer:

Compliance with OSHA 29CFR 1910.1200 (Hazard Communication) and REACH (EU) is mandatory. Key steps:

- SDS preparation : Include toxicity data (e.g., LD50) and first-aid measures.

- Ventilation : Use fume hoods for synthesis and handling.

- Waste disposal : Neutralize epoxy residues before disposal .

Advanced: How does this compound function as a precursor in pharmaceutical intermediate synthesis?

Answer:

The epoxy group undergoes regioselective ring-opening with nucleophiles (e.g., amines in drug conjugates). Case studies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.